molecular formula C14H16N2O4 B1207842 Taglutimide CAS No. 20537-86-4

Taglutimide

Cat. No.: B1207842
CAS No.: 20537-86-4
M. Wt: 276.29 g/mol
InChI Key: URPJPYAYMWPUPR-UHFFFAOYSA-N
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Description

Taglutimide is a sedative-hypnotic agent belonging to the glutarimide derivative class. Its primary research applications stem from its documented capacity to induce drug metabolism. Pretreatment with this compound has been shown to accelerate the in vitro metabolism of various compounds, including dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine, as assayed in the 10,000xg supernatant fraction of rat liver homogenates . This induction profile differs from that of classic inducing agents like phenobarbital or 3,4-benzpyrene, suggesting a distinct mechanism. Unlike many other inducing agents, this compound is noted for its lipophilic nature and is not a substrate of monooxygenases, making it a compound of interest for investigating alternative pathways of metabolic induction . The changes in liver metabolic activity observed after this compound pretreatment provide a basis for its use in pharmacological research, particularly in studies exploring drug-drug interactions and the regulation of hepatic enzyme systems. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPJPYAYMWPUPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864473
Record name 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14166-26-8, 20537-86-4
Record name rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14166-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC407013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Contextualizing Taglutimide Within Glutarimide Chemistry and Historical Scientific Inquiry

Phylogenetic Placement of Taglutimide within the Glutarimide (B196013) Class of Compounds

This compound is a derivative of glutarimide, a heterocyclic compound featuring a six-membered ring. wikipedia.org The glutarimide structure itself, chemically known as piperidine-2,6-dione, serves as a foundational scaffold for numerous pharmacologically active agents. wikipedia.org This class of compounds is diverse, with members exhibiting a wide range of therapeutic effects, from immunomodulatory and anticancer to antibiotic and sedative-hypnotic properties. wikipedia.org

This compound's distinct position within this family comes from its unique structural modification. It is chemically identified as a norbornane (B1196662) derivative fused with the glutarimide ring system. ncats.io Its molecular formula is C₁₄H₁₆N₂O₄. nih.gov This specific combination of a rigid bicyclic norbornane structure with the glutarimide moiety distinguishes this compound from more widely known glutarimides like thalidomide (B1683933) and its analogs, which feature a phthalimide (B116566) ring. ncats.iotaylorandfrancis.com This structural divergence is key to its different pharmacological profile.

Historical Trajectory of Glutarimide Research Leading to this compound Investigation

The scientific journey of glutarimide compounds is marked by both triumph and tragedy, which has profoundly influenced the trajectory of research in this area. The story began with the introduction of thalidomide in the 1950s as a sedative. taylorandfrancis.com However, its devastating teratogenic effects led to its withdrawal from the market and prompted a more cautious and in-depth investigation into the structure-activity relationships of its derivatives. taylorandfrancis.com

This intense scrutiny led to the discovery of thalidomide's powerful immunomodulatory and anti-angiogenic properties, eventually leading to its reapproval for treating complications of leprosy and multiple myeloma. wikipedia.orgtaylorandfrancis.com The renewed interest in the therapeutic potential of the glutarimide scaffold spurred the development of numerous analogs. Researchers began modifying the phthalimide portion of the thalidomide structure to enhance therapeutic efficacy and reduce toxicity, leading to the creation of key immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov

The investigation into this compound in the 1970s represents a different branch of this exploratory research. Rather than focusing on immunomodulation, the research that led to this compound was aimed at exploring novel sedative-hypnotic agents, harkening back to the original intended use of thalidomide but with a completely different chemical structure. ncats.iotaylorandfrancis.com Patented by the Austrian pharmaceutical company Kwizda, F. Joh., Chemische Fabrik, this compound emerged from a line of inquiry focused on developing new central nervous system (CNS) depressants. ncats.io

Comparative Analysis with Archetypal Glutarimides: Preclinical Research Parallels and Divergences

Preclinical studies of this compound, published in 1979, revealed a pharmacological profile centered exclusively on CNS depression, a stark divergence from the immunomodulatory and anti-cancer effects of archetypal glutarimides like thalidomide and lenalidomide. ncats.io

The primary preclinical findings for this compound demonstrated its sedative-hypnotic properties. In animal models, it produced a notable reduction in spontaneous motor activity. ncats.io Furthermore, it significantly potentiated the central-depressant effects of pentobarbital (B6593769) and antagonized the central-stimulant effects of amphetamine. ncats.io When administered intravenously, this compound itself showed narcotic activity. ncats.io Interestingly, while it did not possess inherent analgesic properties, it was found to potentiate the analgesic action of morphine. ncats.io

This profile contrasts sharply with that of thalidomide and its analogs. Preclinical research on lenalidomide, for example, focuses on its potent anti-inflammatory, anti-angiogenic, and antineoplastic effects. nih.gov Unlike this compound's direct action on the CNS, the mechanism of compounds like lenalidomide involves binding to the cereblon (CRBN) E3 ubiquitin ligase, which leads to the degradation of specific proteins and subsequent immunomodulatory and anti-cancer outcomes. nih.gov

The table below summarizes the key preclinical divergences between this compound and an archetypal glutarimide, Lenalidomide.

FeatureThis compoundLenalidomide
Primary Pharmacological Class Sedative-Hypnotic, CNS DepressantImmunomodulatory, Anti-angiogenic, Antineoplastic
Key Preclinical Effects - Reduction of spontaneous motor activity- Potentiation of pentobarbital effect- Antagonism of amphetamine stimulation- Narcotic activity (IV)- Inhibition of tumor necrosis factor-alpha (TNF-α)- Anti-proliferative effects on tumor cells- T-cell and NK cell co-stimulation- Inhibition of angiogenesis
Mechanism of Action Focus Central Nervous System DepressionCereblon (CRBN) E3 Ligase Modulation
Therapeutic Indication Explored Sedation / HypnosisMultiple Myeloma, Myelodysplastic Syndromes

This comparative analysis underscores a critical principle in medicinal chemistry: minor structural modifications to a core chemical scaffold can lead to vastly different biological activities. While this compound and lenalidomide both share the glutarimide ring, the addition of a norbornane moiety in this compound versus an isoindoline (B1297411) moiety in lenalidomide directs their pharmacological actions to entirely different biological systems, leading to distinct therapeutic potentials. ncats.ionih.gov

Synthetic Approaches and Derivatization Strategies for Academic Research on Taglutimide

Elucidation of Classical and Novel Synthetic Routes for Taglutimide Acquisition

Classical approaches to the glutarimide (B196013) core often rely on the condensation of glutaric anhydride (B1165640) or its derivatives with ammonia (B1221849) or primary amines. thieme-connect.com However, the intricate stereochemistry and fused ring system of this compound necessitate more sophisticated and stereocontrolled synthetic methodologies.

Novel synthetic routes for constructing complex glutarimide-containing molecules often employ strategies such as:

Michael Addition: This reaction is a cornerstone in the formation of the glutarimide ring. It can involve the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. For a molecule like this compound, a potential route could involve an intramolecular Michael addition within a precursor molecule that already contains a significant portion of the polycyclic framework. thieme-connect.comconsensus.app

Multicomponent Reactions (MCRs): MCRs offer an efficient means to construct complex molecules in a single step from three or more starting materials. An MCR approach could potentially assemble the core structure of this compound or a key intermediate by combining precursors bearing the necessary functional groups for the fused ring system and the glutarimide moiety. researchgate.net

Enantioselective Synthesis: Given the stereocenters present in this compound, enantioselective synthesis would be crucial for obtaining specific stereoisomers for biological evaluation. nih.gov Modern organocatalysis and transition-metal catalysis provide powerful tools for the enantioselective construction of substituted glutarimides. For instance, N-heterocyclic carbene (NHC) catalysis has been successfully employed in the enantioselective synthesis of functionalized glutarimides through formal [3+3] annulation reactions. acs.org

A hypothetical retrosynthetic analysis of this compound would likely disconnect the molecule at the glutarimide ring, suggesting a late-stage cyclization of a complex amine-containing precursor with a glutaric acid derivative. The synthesis of this advanced precursor would be a significant challenge, likely involving cycloaddition reactions and other stereoselective transformations to build the polycyclic core.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Description Potential Advantages Potential Challenges
Linear Synthesis with Late-Stage Cyclization Stepwise construction of the polycyclic core followed by the formation of the glutarimide ring.More control over stereochemistry at each step.Longer synthetic sequence, potentially lower overall yield.
Convergent Synthesis Independent synthesis of the polycyclic and glutarimide precursors, followed by their coupling.Increased efficiency and potentially higher overall yield.Complexity in the coupling of advanced intermediates.
Multicomponent Reaction (MCR) One-pot synthesis from three or more simple starting materials.High atom economy and operational simplicity.Difficult to control stereochemistry, optimization can be challenging.
Biocatalysis Use of enzymes to perform key stereoselective transformations.High enantioselectivity and mild reaction conditions.Limited availability of enzymes for specific transformations.

Methodologies for the Preparation of this compound Analogs and Derivatives for Research Purposes

The preparation of analogs and derivatives of this compound is essential for structure-activity relationship (SAR) studies in academic research. These modifications can be targeted at either the glutarimide scaffold or the fused polycyclic system.

Methodologies for derivatization can be broadly categorized as:

N-Substitution of the Glutarimide Ring: The nitrogen atom of the glutarimide ring is a common site for modification. N-alkylation or N-arylation can be achieved by reacting a this compound precursor (or this compound itself if the N-H is accessible) with various electrophiles such as alkyl halides or aryl boronic acids under appropriate conditions (e.g., Williamson ether synthesis or Buchwald-Hartwig amination conditions). researchgate.net These modifications can influence the compound's solubility, membrane permeability, and protein binding characteristics.

C-Substitution of the Glutarimide Ring: Introducing substituents at the carbon atoms of the glutarimide ring can significantly impact biological activity. For instance, α-substitution can be achieved through enolate chemistry. The synthesis of 2-substituted glutarimides is of particular interest in the context of designing ligands for the E3 ubiquitin ligase Cereblon (CRBN). rscf.ru

Modification of the Polycyclic Core: Functional group transformations on the fused ring system of this compound would allow for the exploration of a wider chemical space. Reactions such as hydrogenation, oxidation, or the introduction of substituents (e.g., halogens, hydroxyl groups, amino groups) on the polycyclic framework would yield a diverse library of analogs. The feasibility of these modifications would depend on the chemical reactivity of the core structure.

The synthesis of these derivatives would likely follow similar synthetic routes as proposed for this compound, but with the use of appropriately functionalized starting materials.

Table 2: Potential Derivatization Strategies for this compound

Modification Site Type of Modification Synthetic Method Purpose of Derivatization
Glutarimide Nitrogen N-Alkylation/ArylationReaction with alkyl halides/aryl boronic acidsModulate physicochemical properties (solubility, lipophilicity).
Glutarimide Carbon (α-position) C-SubstitutionEnolate alkylation/acylationInvestigate interactions with biological targets.
Glutarimide Carbon (β-position) C-SubstitutionMichael addition to an unsaturated precursorExplore structure-activity relationships.
Polycyclic Core Functional Group IntroductionAromatic substitution, oxidation, reductionProbe the role of the polycyclic system in biological activity.

Strategic Design Principles for Glutarimide Scaffold Modification in Preclinical Inquiry

The glutarimide scaffold is a well-known pharmacophore present in several bioactive compounds, most notably thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide), which are known as immunomodulatory drugs (IMiDs). rscf.ru The design principles for modifying the glutarimide scaffold of this compound in a preclinical setting would likely draw inspiration from the extensive research on these molecules.

Key strategic design principles include:

Interaction with E3 Ligases: The glutarimide moiety is crucial for the binding of IMiDs to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. rscf.ru Modifications to the glutarimide ring of this compound, particularly at the C-2 and C-3 positions, could be designed to modulate this interaction. The goal could be to either enhance binding affinity and specificity or to alter the substrate recruitment profile of the E3 ligase complex.

Development of PROTACs: The glutarimide moiety can serve as a warhead for Cereblon in the design of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of a ligand for a protein of interest linked to a ligand for an E3 ligase. rscf.ru this compound or its analogs could potentially be developed into PROTACs by attaching a linker and a ligand for a target protein. The design of the linker and the attachment point on the this compound scaffold would be critical for the efficacy of the resulting PROTAC.

Improving Drug-like Properties: Modifications to the glutarimide scaffold can be aimed at improving the pharmacokinetic and pharmacodynamic properties of this compound. This includes optimizing solubility, metabolic stability, and cell permeability. For example, the introduction of polar groups could enhance aqueous solubility, while blocking sites of metabolism could increase the compound's half-life.

Stereochemistry-Activity Relationships: The stereochemistry of the glutarimide ring and its substituents can have a profound impact on biological activity. As seen with thalidomide, different enantiomers can have distinct biological effects. Therefore, a key design principle would be the stereocontrolled synthesis of different isomers of this compound and its derivatives to investigate their individual biological profiles. acs.org

Academic Investigation of Structure Activity Relationships Sar of Taglutimide and Its Analogs

Methodological Frameworks for Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Studies of Taglutimide

Structure-Activity Relationship (SAR) studies aim to elucidate how the chemical structure of a molecule influences its biological activity. This is achieved by systematically modifying the molecule and observing the resulting changes in its biological effects studysmarter.co.ukwikipedia.org. Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate specific physicochemical properties or structural descriptors of compounds with their biological activity slideshare.netajrconline.orgijpsr.comjopir.inddg-pharmfac.net.

Several methodological frameworks are employed in QSAR/SAR studies for compounds like this compound:

Hansch Analysis: This classic QSAR approach correlates biological activity with molecular properties such as lipophilicity (e.g., log P), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft steric parameters) slideshare.netajrconline.org. By analyzing a series of analogs, researchers can identify which of these properties are most influential for activity.

3D QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) utilize 3D structural information, such as steric and electrostatic fields, to build predictive models ajrconline.org. These methods are powerful for understanding how the spatial arrangement of atoms affects interactions with biological targets.

Ligand-Based vs. Structure-Based Design:

Ligand-Based: When the target's 3D structure is unknown, QSAR and pharmacophore modeling are employed using a set of known active and inactive molecules. This approach identifies common chemical features essential for activity taylorandfrancis.comnih.govmdpi.comresearchgate.net.

Structure-Based: If the target's structure is known, methods like molecular docking and de novo design can be used, often guided by pharmacophore models derived from target-ligand interactions taylorandfrancis.comnih.govmdpi.combeilstein-journals.org.

Cheminformatics and Machine Learning: Modern QSAR studies increasingly integrate cheminformatics tools and machine learning algorithms (e.g., neural networks, graph neural networks) to handle complex, non-linear relationships between molecular features and biological responses slideshare.netijpsr.comjopir.inddg-pharmfac.netfrontiersin.org. These advanced techniques can enhance predictive accuracy and interpretability.

Fragment-Based QSAR (FB-QSAR): Techniques like Group-Based QSAR (G-QSAR) and Hologram-based QSAR (HQSAR) analyze molecular fragments to establish relationships between structural components and biological activity ijpsr.combasicmedicalkey.com. This can provide insights into specific functional groups or substructures critical for efficacy.

Identification of Key Pharmacophoric Elements within the this compound Structure Governing Preclinical Biological Activities

Identifying the key pharmacophoric elements of this compound involves pinpointing the specific structural features—such as functional groups, stereochemistry, and spatial arrangements—that are essential for its interaction with biological targets and subsequent preclinical activity studysmarter.co.ukwikipedia.orgtaylorandfrancis.comslideshare.netfiveable.me. A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a biological target taylorandfrancis.commdpi.comslideshare.netarxiv.orgcolumbiaiop.ac.in.

While specific published pharmacophore models for this compound are not detailed in the provided search results, general principles derived from SAR studies on similar molecular classes can be applied:

Functional Groups: Specific functional groups within the this compound molecule are likely responsible for hydrogen bonding, electrostatic interactions, or hydrophobic interactions with its target(s). Modifications to these groups can significantly alter binding affinity and efficacy fiveable.menih.govpressbooks.pub. For instance, the presence of hydroxyl groups, aromatic rings, or specific nitrogen-containing moieties can be critical for activity, as seen in studies of other heterocycles or natural products nih.govnuph.edu.uamdpi.comresearchgate.net.

Stereochemistry: If this compound possesses chiral centers, its stereoisomers may exhibit different biological activities. Understanding the stereochemical requirements for target binding is crucial for optimizing efficacy and minimizing off-target effects fiveable.me.

Substituent Effects: The nature and position of substituents on the this compound core structure can profoundly influence its electronic distribution, lipophilicity, and steric profile, thereby modulating its biological activity. SAR studies aim to map these effects, for example, by observing how electron-donating or electron-withdrawing groups at specific positions impact potency nih.govnih.gov.

Rational Design of Modified this compound Derivatives Based on SAR Insights for Enhanced Preclinical Efficacy

The insights gained from SAR and QSAR studies directly inform the rational design of novel this compound derivatives with enhanced preclinical efficacy. This iterative process involves making targeted structural modifications to a lead compound to improve its pharmacological profile studysmarter.co.ukddg-pharmfac.netnih.govbeilstein-journals.orgfiveable.menih.govcollaborativedrug.com.

The process typically includes:

Lead Optimization: Based on SAR data, medicinal chemists systematically modify the lead this compound structure. This may involve altering functional groups, changing substituents, modifying ring systems, or exploring different stereoisomers fiveable.mecollaborativedrug.com.

Predictive Modeling: QSAR models can predict the biological activity of newly designed analogs before they are synthesized, allowing researchers to prioritize the most promising candidates slideshare.netajrconline.orgjopir.inddg-pharmfac.net. Pharmacophore models can also be used to screen virtual libraries for molecules that fit the essential features identified for activity taylorandfrancis.commdpi.comresearchgate.netarxiv.orgcolumbiaiop.ac.in.

Structure-Based Design: If the target's structure is known, SAR insights can be combined with molecular docking simulations to design derivatives that are predicted to bind more effectively to the target's active site nih.govbeilstein-journals.org.

Bioisosteric Replacements: Replacing functional groups with bioisosteres—moieties with similar physical or chemical properties that elicit similar biological effects—can improve efficacy, selectivity, or pharmacokinetic properties while potentially reducing toxicity fiveable.meslideshare.net.

Iterative Refinement: The designed derivatives are synthesized, tested experimentally, and the new SAR data is used to refine the design process further. This cycle of design, synthesis, testing, and analysis is fundamental to optimizing drug candidates collaborativedrug.comjax.org.

For example, if SAR studies reveal that a specific hydroxyl group is critical for binding but also leads to rapid metabolism, a medicinal chemist might explore esterification or etherification of that hydroxyl group to improve metabolic stability while retaining binding interactions fiveable.memdpi.com. Similarly, if lipophilicity is found to be too high, reducing it through the introduction of polar groups could enhance solubility and bioavailability.

Compound List:

this compound

Lenalidomide (B1683929) (mentioned in context of thalidomide (B1683933) analogs)

Thalidomide (mentioned in context of analogs)

CB-839 (mentioned in context of glutamine metabolism inhibitors)

BPTES (mentioned in context of glutamine metabolism inhibitors)

L-DON (6-diazo-5-oxo-L-norleucine) (mentioned in context of glutamine metabolism inhibitors)

Azaserine (mentioned in context of glutamine metabolism inhibitors)

Acivicin (mentioned in context of glutamine metabolism inhibitors)

Phenylbutyrate (mentioned in context of glutamine metabolism inhibitors)

Phenylacetate (mentioned in context of glutamine metabolism inhibitors)

Doxorubicin (used as a reference standard in one study)

Clovibactin

Ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate (core structure)

W-7 (hit compound with inhibitory activity)

4-amino-4'-ethoxychalcone (Compound 1m)

4-amino-4'-methoxychalcone (Compound 1l)

Indomethacin (reference drug)

Benzylideneacetophenones

Cyclopentaquinoline derivatives (6a-g, 6d, 6f)

Pyrimidine derivatives

Tetrahydroisoquinoline (THIQ) derivatives

Euphorbia diterpenes (Lathyrane, jatrophane, ingenane, ingenol, ingol)

Cinnamic acid derivatives

Benzothiazole derivatives

Benzimidazole derivatives

Glucagon-like peptide-1 (GLP-1) receptor agonists (peptide analogs)

Amide derivatives (as xanthine (B1682287) oxidase inhibitors)

Oxadiazole derivatives

Molecular and Cellular Pharmacology of Taglutimide in Preclinical Research

Identification and Characterization of Putative Molecular Targets of Taglutimide

Receptor Binding Profiles and Ligand-Target Interactions of this compound in Preclinical Systems

Preclinical research into this compound's mechanism of action involves identifying its specific molecular targets. Ligand-binding assays are crucial for determining the strength of interaction between a compound and its target biomolecule, often quantified by the equilibrium dissociation constant (KD) bmglabtech.combiocompare.com. These assays can reveal the affinity of this compound for potential binding partners, such as receptors or enzymes bmglabtech.com. While specific receptor binding profiles for this compound are not detailed in the provided search results, the general methodology involves assessing how effectively this compound occupies or modulates the function of specific biological targets in preclinical systems bmglabtech.combiopharminternational.com. Such studies aim to understand how a compound interacts with its target at a molecular level, which is fundamental for elucidating its pharmacological effects bmglabtech.combiopharminternational.com.

Enzymatic Modulation by this compound: Inhibition and Activation Kinetics in Cell-Free and Cellular Models

The modulation of enzymatic activity by this compound is a key area of preclinical investigation. Enzymatic modulation can manifest as either inhibition or activation of enzyme function. The potency of enzyme inhibitors or activators is often quantified using metrics like the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), respectively sciencesnail.compromegaconnections.comvisikol.com. The IC50 represents the concentration of a substance required to inhibit a biological process by 50%, while the EC50 represents the concentration needed to elicit a 50% response sciencesnail.compromegaconnections.comvisikol.com. These values can be determined through cell-free assays or in cellular models, providing insights into the kinetics and potency of this compound's enzymatic effects sciencesnail.comvisikol.comnih.gov. While specific IC50 or EC50 values for this compound are not detailed in the provided literature, these parameters are standard for characterizing enzyme modulators in preclinical research sciencesnail.comvisikol.comnih.gov.

Exploration of Protein-Protein Interaction Modulation by this compound

Protein-protein interactions (PPIs) are fundamental to most biological processes and are increasingly recognized as critical targets for therapeutic intervention nih.govnih.govmdpi.comajwilsonresearch.com. Preclinical research explores how compounds like this compound can modulate these interactions, either by inhibiting or stabilizing them nih.govnih.govmdpi.comajwilsonresearch.com. PPIs are involved in a vast array of cellular mechanisms, and understanding how a compound influences these complexes can reveal its mechanism of action nih.govnih.govmdpi.comajwilsonresearch.com. While specific PPIs modulated by this compound are not detailed, the general approach involves investigating its effects on protein complexes that control critical regulatory pathways nih.govnih.gov.

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Impact on Signal Transduction Cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways) in Preclinical Models

Preclinical studies aim to elucidate how this compound impacts intracellular signaling pathways, which are crucial for cellular communication and function. The Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Nuclear Factor-kappa B (NF-κB) pathway are frequently investigated signaling cascades researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov.

MAPK Pathway: The MAPK pathway is integral to cellular responses to extracellular signals, regulating processes such as cell proliferation, differentiation, and apoptosis mdpi.comfrontiersin.orgnih.gov. Aberrant activation of the MAPK pathway is implicated in various diseases, including cancer mdpi.comfrontiersin.orgnih.gov. Preclinical research investigates how this compound might modulate this pathway, potentially influencing cell growth and survival mdpi.comfrontiersin.orgnih.gov.

PI3K/Akt Pathway: The PI3K/Akt pathway is a vital signaling network involved in cell survival, metabolism, metastasis, and angiogenesis researchgate.netnih.govresearchgate.netmdpi.comnih.gov. Dysregulation of this pathway is common in cancer researchgate.netnih.govresearchgate.netmdpi.comnih.gov. Preclinical studies examine this compound's influence on this cascade, which could affect cell growth and survival researchgate.netnih.govresearchgate.netmdpi.comnih.gov. For instance, inhibitors targeting the PI3K/AKT pathway are being explored for their therapeutic potential researchgate.netnih.gov.

NF-κB Pathway: The NF-κB signaling pathway plays a significant role in inflammation, immune responses, and cell survival, and its dysregulation is linked to numerous chronic diseases and cancers nih.govresearchgate.netannualreviews.orgdoctorlib.orgsemanticscholar.org. Preclinical evidence suggests that compounds can inhibit NF-κB activation, which is a target for therapeutic intervention nih.govresearchgate.netannualreviews.orgdoctorlib.orgsemanticscholar.org. Studies have shown that modulation of NF-κB can affect the expression of genes involved in inflammation and cell survival nih.govresearchgate.netannualreviews.orgdoctorlib.orgsemanticscholar.org.

Regulation of Gene Expression and Protein Synthesis by this compound in Cellular Systems

Compound List

this compound

Influence on Cytokine Production and Immunomodulatory Pathways in Preclinical Contexts

Preclinical research into immunomodulatory therapies often examines their impact on cytokine production, which is central to orchestrating immune responses. While direct data on this compound's effect on specific cytokine production is not detailed in the provided snippets, the broader field of immunomodulatory drugs, such as thalidomide (B1683933) and its analogs, is known to influence cytokine profiles. These compounds can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6, as well as anti-inflammatory cytokines, thereby shaping the immune microenvironment transcurebioservices.comnih.govbeacon-intelligence.com. Understanding how this compound might interact with these pathways would require specific studies investigating its effects on immune cell activation and the subsequent release of signaling molecules.

Cellular Processes Affected by this compound in Preclinical Models

Preclinical investigations aim to elucidate the mechanisms by which compounds exert their effects at the cellular level. Based on the provided information, this compound's actions may involve several key cellular processes.

Investigations into Antiproliferative and Apoptotic Mechanisms Induced by this compound in Cancer Cell Lines

The antiproliferative and apoptotic effects of compounds are critical areas of cancer research. Preclinical studies often assess how a substance impacts cancer cell growth and induces cell death. While specific data for this compound is not directly available, related research indicates that targeting cellular metabolism, particularly glutamine metabolism, can lead to inhibition of cancer cell proliferation and induction of apoptosis nih.govmdpi.comnih.govbrieflands.comcsic.esekb.egembopress.orgmdpi.com. For instance, glutamine deprivation or inhibition of glutaminase (B10826351) (GLS) has been shown to induce apoptosis in various cancer cell lines by affecting energy metabolism, increasing oxidative stress, and triggering cell death pathways nih.govmdpi.comcsic.es. Similarly, other compounds have demonstrated antiproliferative effects by inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins brieflands.comekb.egnjppp.com. These findings suggest that this compound might operate through similar pathways to inhibit cancer cell growth and promote cell death.

Modulation of Cellular Adhesion and Migration in Preclinical Models by this compound

Cellular adhesion and migration are fundamental processes involved in tissue development, wound healing, and cancer metastasis. Preclinical studies often evaluate how compounds affect these cellular behaviors encyclopedia.pubresearchgate.netbiorxiv.orgnih.govnih.gov. Research indicates that various molecules can modulate cell adhesion and migration through pathways involving focal adhesion kinase (FAK), mitogen-activated protein kinase (MAPK), and cytoskeletal reorganization encyclopedia.pubbiorxiv.orgnih.gov. For example, integrin-targeted therapies have shown promise in preclinical models by impairing cancer cell invasion and migration researchgate.net. While direct evidence for this compound's effect on adhesion and migration is not provided, its potential to influence these processes could be a significant aspect of its preclinical profile.

Effects on Angiogenesis-Related Cellular Processes in In Vitro and Animal Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Preclinical research extensively uses in vitro and animal models to study anti-angiogenic compounds nih.govnih.govfrontiersin.orge3s-conferences.org. Thalidomide, for instance, is known to inhibit angiogenesis by interfering with vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling researchgate.net. Other studies have explored the anti-angiogenic potential of nanoparticles, demonstrating their ability to reduce vessel density in animal models e3s-conferences.org. If this compound possesses anti-angiogenic properties, it would likely operate by interfering with endothelial cell proliferation, migration, or tube formation, processes commonly assessed in preclinical angiogenesis assays nih.govfrontiersin.orge3s-conferences.org.

Impact on Cellular Metabolism (e.g., Glutamine Metabolism) in Preclinical Investigations

The role of cellular metabolism, particularly glutamine metabolism, in cancer is a significant area of preclinical research nih.govmdpi.comnih.govembopress.orgimrpress.combiorxiv.orgnih.govfrontiersin.org. Cancer cells often exhibit a high dependence on glutamine for energy production, biosynthesis, and redox balance nih.govembopress.orgimrpress.com. Preclinical studies have focused on targeting glutamine metabolism by inhibiting key enzymes like glutaminase (GLS) or glutamine transporters nih.govmdpi.comnih.govembopress.orgmdpi.comimrpress.combiorxiv.orgnih.gov. Inhibition of glutamine metabolism can lead to decreased proliferation, increased oxidative stress, and induction of apoptosis in cancer cells nih.govmdpi.comnih.govcsic.es. For example, GLS inhibitors like CB-839 have shown dose-dependent decreases in proliferation and induced mitochondrial dysfunction in preclinical models nih.gov. The impact of this compound on glutamine metabolism, if any, would be a key area of investigation, potentially influencing cancer cell survival and growth by altering nutrient utilization pathways.


Preclinical Research Models and Advanced Methodologies for Taglutimide Investigation

In Vitro Experimental Systems for Taglutimide Studies

Application of Diverse Cell Lines and Primary Cell Cultures for Mechanistic Research

A wide array of cancer cell lines has been employed to investigate the antiproliferative effects and cellular mechanisms of this compound. Its activity has been extensively profiled in triple-negative breast cancer (TNBC), where it showed significant antiproliferative effects in sensitive cell lines such as HCC1806 and MDA-MB-231, while estrogen receptor-positive lines like T47D were unaffected. aacrjournals.orgresearchgate.net This selectivity highlights the dependence of certain cancer subtypes on glutamine metabolism.

In the context of hematological malignancies, studies have utilized chronic lymphocytic leukemia (CLL) cell lines, including HG-3 and MEC-1. nih.govnih.govelsevierpure.com In these models, this compound effectively inhibited GLS-1 activity, leading to decreased intracellular glutamate (B1630785) and glutathione (B108866) levels. nih.govnih.govresearchgate.net This resulted in impaired energy metabolism, evidenced by a reduction in the oxygen consumption rate (OCR) and depletion of adenosine (B11128) triphosphate (ATP), ultimately inhibiting cell proliferation. nih.govnih.govresearchgate.net However, investigations using primary CLL lymphocytes did not show significant effects from this compound alone or in combination with other agents. nih.govnih.govelsevierpure.com

The compound has also been evaluated in head and neck squamous cell carcinoma (HNSCC) cell lines, such as CAL-27 and HN5, and glioblastoma cell lines like T98G, LN229, and U87MG. nih.govnih.gov Furthermore, research in melanoma demonstrated that this compound could improve the cytotoxic activity of autologous tumor-infiltrating lymphocytes (TILs) against patient-derived melanoma cells in co-culture studies. nih.gov

Cell Line TypeExamplesKey Findings with this compound (CB-839)
Triple-Negative Breast Cancer (TNBC) HCC1806, MDA-MB-231Potent antiproliferative activity correlated with glutamine dependence. aacrjournals.orgresearchgate.net
Estrogen Receptor-Positive Breast Cancer T47DNo significant antiproliferative activity observed. researchgate.netselleckchem.com
Chronic Lymphocytic Leukemia (CLL) HG-3, MEC-1Dose-dependent decrease in GLS-1 activity, glutathione synthesis, and cell proliferation. nih.govnih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC) CAL-27, HN5Decreased cell survival in combination with ionizing radiation in clonogenic assays. nih.gov
Glioblastoma T98G, LN229, U87MGInhibition of GLS activity led to accumulation of glutamine and decreased levels of TCA cycle intermediates. nih.gov
Non-Small Cell Lung Cancer (NSCLC) VariousSensitivity found to be independent of KRAS or LKB1 mutation status but related to alanine (B10760859) uptake. mdpi.com
Multiple Myeloma (MM) MM.1SDose-dependent inhibition of cell proliferation and repression of oxygen consumption rate. selleckchem.comresearchgate.net
Primary Cells Tumor-Infiltrating Lymphocytes (TILs), Primary CLL LymphocytesImproved cytotoxic activity of TILs against melanoma cells; no significant effects observed in primary CLL cells. nih.govnih.gov

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for this compound Analogs

This compound belongs to a class of compounds developed from the initial discovery of bis-2-[5-(phenylacetamido)-1,3,4-thiadiazol-2-yl]ethyl sulfide (B99878) (BPTES), a first-generation allosteric glutaminase (B10826351) inhibitor. aacrjournals.orgnih.gov The discovery of novel glutaminase inhibitors and the optimization of existing scaffolds like BPTES into clinical candidates such as this compound heavily rely on high-throughput screening (HTS) methodologies. nih.gov

HTS platforms enable the rapid screening of large and diverse chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target, in this case, glutaminase. nih.gov These campaigns typically utilize miniaturized, automated biochemical or cell-based assays. For glutaminase, a common approach involves a coupled enzyme-based fluorescent assay formatted for high-density plates (e.g., 384-well) that measures the production of glutamate. nih.govnih.gov Such assays allow for the testing of tens of thousands of compounds to identify novel structural scaffolds for GLS inhibition. nih.gov Following initial identification, hits are subjected to further characterization and structure-activity relationship (SAR) studies to develop analogs with improved potency, selectivity, and drug-like properties, a process that led to the development of this compound from the BPTES scaffold. aacrjournals.orgnih.gov

Biochemical and Biophysical Assays for Molecular Interaction Characterization

A variety of biochemical and biophysical assays have been crucial for characterizing the interaction of this compound with its molecular target, glutaminase C (GAC). The potency of this compound was determined using a coupled biochemical assay with recombinant human GAC, which monitors glutamate production via the NADPH-dependent enzyme glutamate dehydrogenase. researchgate.net These assays revealed that this compound exhibits potent, time-dependent, and slowly reversible inhibition of GAC, with IC50 values in the low nanomolar range. aacrjournals.orgselleckchem.com

To confirm the on-target mechanism of action in a cellular context, metabolomics and isotope tracing studies have been employed. nih.gov Using U-13C-labeled glutamine, researchers have demonstrated that this compound treatment in glioblastoma and TNBC cells leads to a decrease in glutamate, glutathione, and downstream tricarboxylic acid (TCA) cycle intermediates like α-ketoglutarate, fumarate, and aspartate. researchgate.netnih.gov

Biophysical techniques assessing cellular bioenergetics, such as the use of Seahorse XF Analyzers, have shown that this compound treatment significantly represses the mitochondrial oxygen consumption rate (OCR) in sensitive cancer cell lines, confirming its impact on mitochondrial respiration. nih.govnih.gov Additionally, assays measuring apoptosis, such as caspase 3/7 activity, have been used to quantify the cytotoxic effects resulting from glutaminase inhibition. researchgate.net

In Vivo Animal Models for Mechanistic and Efficacy Exploration of this compound

Rodent Models for Pharmacodynamic Investigations

Rodent models, primarily mice, have been essential for evaluating the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. Following oral administration in animal models, this compound demonstrates a dose-dependent suppression of systemic glutaminase activity. researchgate.net A key pharmacodynamic marker established in these models is the elevation of plasma glutamine concentration, which reflects the systemic inhibition of the target enzyme. researchgate.net

In tumor-bearing mice, such as those with HCC1806 TNBC xenografts, the levels of this compound and its metabolites can be measured in tumor tissue to correlate drug exposure with target engagement and downstream metabolic effects. aacrjournals.org These studies confirm that orally administered this compound achieves sufficient concentrations in the tumor to inhibit glutaminase, leading to a significant reduction in intratumoral glutamate levels and demonstrating a clear tumor-specific pharmacodynamic response. aacrjournals.org

Establishment and Validation of Disease-Relevant Preclinical Animal Models for this compound Efficacy Studies

The anti-tumor efficacy of this compound has been validated in several disease-relevant preclinical animal models. In oncology, patient-derived xenograft (PDX) and cell line-derived xenograft models are standard. This compound has demonstrated significant single-agent efficacy, suppressing tumor growth in mouse xenograft models of TNBC (using HCC1806 cells) and HNSCC. aacrjournals.orgnih.govprnewswire.com

Beyond simple xenografts, more complex and immunologically relevant models have been used. In a JAK2-V617F mouse model of myeloproliferative neoplasms (MPN), in vivo treatment with this compound reduced splenomegaly and erythrocytosis. nih.gov To investigate its role in the tumor microenvironment and potential synergy with immunotherapies, syngeneic mouse models have been employed. In a Yummer 1.7 mouse melanoma model, which has a high mutation burden similar to human melanoma, the combination of this compound with anti-PD1 or anti-CTLA4 antibodies improved the anti-tumor activity of these checkpoint inhibitors. nih.gov Similarly, in syngeneic colon tumor mouse models, this compound was proposed to synergize with nivolumab (B1139203) by improving T cell activation and proliferation. researchgate.net These models have been critical in providing the rationale for combining this compound with other therapeutic modalities in clinical trials. nih.govaacrjournals.org

Animal ModelCancer TypeKey Efficacy Findings with this compound (CB-839)
Scid/Bg Mouse Xenograft Triple-Negative Breast Cancer (TNBC)As a single agent, suppressed tumor growth by 61% relative to vehicle control. aacrjournals.orgselleckchem.com
Heterotopic Xenograft Mouse Model Head and Neck Squamous Cell Carcinoma (HNSCC)Combination with ionizing radiation significantly reduced tumor volume compared to monotherapy. nih.gov
JAK2-V617F Transgenic Mouse Model Myeloproliferative Neoplasms (MPN)Reduced splenomegaly and hemoglobin levels; normalized blood glucose. nih.gov
Yummer 1.7 Syngeneic Mouse Model MelanomaImproved anti-tumor activity when combined with anti-PD1 or anti-CTLA4 checkpoint inhibitors. nih.gov
Syngeneic Colon Tumor Mouse Model Colon CancerProposed to synergize with nivolumab to boost T cell anti-cancer activity. researchgate.net

Methodologies for Monitoring Biological Responses to this compound in In Vivo Systems

In preclinical research, monitoring the biological effects of this compound, a glutamine analog, within living organisms is crucial for understanding its pharmacodynamics and mechanism of action. A variety of methodologies are employed in animal models, such as rodents (mice and rats) and canines, to assess the physiological and biochemical responses to the administration of glutamine metabolism inhibitors. mdpi.comresearchgate.net

A primary approach involves the direct measurement of key metabolites within tissues and biofluids. Following administration of a glutamine antagonist, researchers can quantify the levels of glutamine, glutamate, and other downstream metabolites of the glutamate/glutamine cycle. nih.govnih.gov Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized on tissue homogenates or plasma samples to determine how this compound alters these crucial metabolic pools. Furthermore, specialized tools like glutamate microsensors can be employed for real-time, in vivo monitoring of extracellular glutamate levels directly within specific brain regions of animal models, offering high spatial and temporal resolution. nih.govnih.gov

Beyond direct metabolite measurement, the functional consequences of inhibiting glutamine metabolism are assessed. For instance, in neurological studies, researchers may evaluate changes in neurotransmitter systems. This can include measuring the binding capacity of benzodiazepine (B76468) receptors, which can be affected by alterations in the GABAergic system secondary to disruptions in the glutamate/glutamine cycle. nih.gov In oncology models, the response to glutamine antagonists is often monitored by physical measurement of tumor volume over time using calipers in subcutaneous xenograft models. nih.gov Histological and immunohistochemical analysis of tumor tissue post-treatment can reveal changes in cell proliferation markers, apoptosis, and the tumor microenvironment. nih.govhopkinsmedicine.org These comprehensive approaches provide a multi-faceted view of this compound's biological impact in vivo.

Advanced Methodological Approaches in this compound Research

The investigation of this compound and its effects on biological systems is enhanced by a suite of advanced methodologies that provide deep molecular and systemic insights. These techniques move beyond traditional assays to offer a holistic understanding of the compound's mechanism of action and its network-level effects.

'-Omics' technologies are indispensable for generating a comprehensive, system-wide profile of the molecular changes induced by glutamine antagonists like this compound. mdpi.com These high-throughput methods allow for the simultaneous measurement of thousands of genes, proteins, or metabolites, revealing the intricate network of pathways affected by the compound. researchgate.netnih.gov

Transcriptomics , typically using RNA-sequencing, identifies and quantifies changes in gene expression. In the context of this compound, this could reveal the upregulation of stress-response genes or the downregulation of pathways reliant on glutamine-derived precursors. nih.govProteomics , often performed with data-independent acquisition mass spectrometry, analyzes large-scale changes in protein expression and post-translational modifications. nih.gov This can uncover alterations in the levels of metabolic enzymes, signaling proteins, and structural components that result from this compound's action. researchgate.netMetabolomics provides a direct snapshot of the biochemical consequences of enzyme inhibition by profiling endogenous metabolites. researchgate.net This approach can confirm the intended disruption of glutamine metabolism and identify compensatory metabolic shifts or unexpected off-target effects.

Integrated multi-omics analysis, which combines data from these different layers, offers the most powerful approach. By mapping changes in transcripts, proteins, and metabolites onto biological pathways, researchers can construct a detailed model of how this compound perturbs cellular function, from the initial target engagement to the ultimate physiological outcome. nih.govresearchgate.net

'-Omics' TechnologyPrimary Molecules AnalyzedKey Insights for this compound InvestigationCommon Analytical Platforms
Transcriptomics RNA transcripts (mRNA, non-coding RNA)Identifies genes and pathways whose expression is altered by inhibition of glutamine metabolism; reveals cellular adaptation mechanisms.RNA-Sequencing (RNA-Seq)
Proteomics Proteins and their post-translational modificationsQuantifies changes in the expression of metabolic enzymes and signaling proteins; identifies downstream effects on cellular machinery.Mass Spectrometry (MS)
Metabolomics Small molecule metabolitesDirectly measures changes in glutamine, glutamate, and downstream products; uncovers shifts in interconnected metabolic pathways.Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)

Computational modeling and simulation are powerful tools used to predict and analyze the molecular interactions between this compound and its biological targets, primarily enzymes involved in glutamine metabolism like glutaminase. These in silico methods provide atomic-level insights that are often difficult to obtain through experimental techniques alone. nih.gov

Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand (this compound) to its protein target. researchgate.netjhas-bwu.com By simulating the docking process, researchers can estimate the binding affinity and identify the key amino acid residues within the enzyme's active site that are crucial for the interaction. This information is vital for understanding the mechanism of inhibition and for the rational design of more potent or selective glutamine mimics. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the protein-ligand interaction. nih.gov Starting from a docked pose, MD simulations model the movement of every atom in the system over time, providing insights into the stability of the binding, the role of solvent molecules, and conformational changes in the protein that may occur upon ligand binding. biorxiv.orgunipd.it These simulations can help refine binding poses and calculate binding free energies, offering a more accurate prediction of the compound's potency. nih.gov

Computational TechniquePurpose in this compound ResearchInformation Gained
Molecular Docking Predicts the binding pose of this compound within the active site of a target enzyme (e.g., glutaminase).Binding affinity scores, identification of key interacting amino acid residues, preferred orientation of the inhibitor.
Molecular Dynamics (MD) Simulation Simulates the dynamic behavior of the this compound-enzyme complex over time.Stability of the binding interaction, conformational changes in the protein, role of water molecules, calculation of binding free energy.
Quantitative Structure-Activity Relationship (QSAR) Models the relationship between the chemical structures of glutamine analogs and their biological activity.Predictive models for the activity of novel this compound derivatives, identification of key chemical features for potency.

Advanced imaging modalities provide non-invasive windows into the biological effects of this compound, enabling the visualization and quantification of its activity in both cellular systems and whole organisms. ctfassets.net These techniques are crucial for understanding drug distribution, target engagement, and pharmacodynamic responses in a dynamic, living context. nih.gov

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that is particularly well-suited for studying glutamine metabolism and the effects of its inhibitors. nih.gov By using radiolabeled analogs of glutamine, such as 11C-Glutamine or 18F-(2S,4R)4-fluoroglutamine (18F-FGln), researchers can visualize and quantify glutamine uptake and accumulation in tissues like tumors. nih.govajnr.orgresearchgate.net The administration of a glutaminase inhibitor like this compound is expected to block the conversion of glutamine to glutamate, leading to an increase in the intracellular glutamine pool. snmjournals.org This change can be detected by PET imaging with specific tracers as an increase in the tracer's signal, serving as a direct pharmacodynamic biomarker of target engagement. nih.govsnmjournals.org This allows for the non-invasive assessment of whether the drug is effectively inhibiting its target in preclinical models. snmjournals.orgresearchgate.net

Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) offer complementary information. Advanced MRI techniques like perfusion MRI can assess changes in tumor blood flow and vascularity resulting from treatment. nih.gov MRS can be used to non-invasively measure the relative concentrations of different metabolites, including glutamate and glutamine, within a specific region of tissue, providing another method to monitor the biochemical impact of this compound in vivo. nih.gov Together, these advanced imaging modalities provide critical insights into the mechanism of action and therapeutic efficacy of compounds targeting glutamine metabolism. ia-grp.com

Imaging ModalityExample Tracer/MethodApplication in this compound Research
Positron Emission Tomography (PET) 18F-(2S,4R)4-fluoroglutamine (18F-FGln)Measures changes in the intracellular glutamine pool to assess glutaminase inhibition; serves as a pharmacodynamic biomarker. nih.gov
Positron Emission Tomography (PET) 11C-GlutamineDirectly images the uptake and metabolism of glutamine in tissues like tumors. snmjournals.orgresearchgate.net
Magnetic Resonance Spectroscopy (MRS) 1H-MRS or 13C-MRSNon-invasively quantifies the relative levels of glutamine and glutamate in a defined tissue volume to monitor metabolic flux. nih.gov
Magnetic Resonance Imaging (MRI) Perfusion MRI (e.g., DCE, DSC)Assesses changes in tumor vasculature and blood flow as a downstream effect of treatment. nih.gov

Future Directions and Emerging Paradigms in Taglutimide Academic Research

Uncharted Molecular Targets and Novel Biological Pathways for Taglutimide Investigation

Future research into this compound will likely involve identifying previously unexplored molecular targets and mapping novel biological pathways influenced by its activity. Computational approaches, such as virtual screening and molecular docking, have already indicated potential interactions, for instance, with viral enzymes like SARS-CoV-2's 2'-O-ribose methyltransferase (Nsp16) semanticscholar.org. This suggests that this compound's future research could extend to understanding its role in viral replication or host-pathogen interactions. Beyond computational predictions, experimental techniques such as genomics, proteomics, and transcriptomics will be crucial for a comprehensive understanding of this compound's cellular impact. These high-throughput methods can reveal a broader spectrum of molecular targets and the intricate biological pathways that this compound modulates, thereby uncovering its potential in diverse physiological and pathological contexts.

Potential for this compound as a Mechanistic Probe in Fundamental Biological Research

Compounds with well-defined molecular targets and characterized mechanisms of action can serve as invaluable tools, or "probes," in fundamental biological research. If this compound's interaction with targets like Nsp16 semanticscholar.org is further elucidated through detailed biochemical and biophysical studies, it could be utilized to dissect specific biological processes. For example, it might be employed to investigate the functional significance of RNA methylation in viral or cellular systems, or to probe signaling cascades affected by its binding partners. The development of this compound as a reliable mechanistic probe would necessitate rigorous validation of its specificity and potency, enabling researchers to perturb biological systems with precision and gain deeper insights into cellular functions and disease mechanisms.

Innovative Preclinical Research Methodologies for Deeper Mechanistic Understanding of this compound

Advancements in preclinical research methodologies offer sophisticated avenues for a more profound understanding of this compound's effects. Leveraging computational tools, such as those used for molecular docking and virtual screening semanticscholar.org, will continue to guide hypothesis generation. Furthermore, the application of advanced preclinical models, including organoids and organ-on-a-chip systems, can provide more physiologically relevant environments to study this compound's efficacy and mechanisms compared to traditional cell cultures. These models allow for the investigation of complex cellular interactions and tissue-specific responses. Additionally, imaging-based techniques are emerging as powerful tools for obtaining regional functional readouts of pulmonary function, moving beyond global measurements nih.gov. Similar approaches could be adapted to visualize this compound's distribution and impact within complex biological tissues. The integration of artificial intelligence (AI) and machine learning is also set to transform preclinical data analysis, enabling the identification of subtle patterns and correlations that might otherwise be missed research.compluto.im.

Integration of Multidisciplinary Approaches for Holistic Academic Exploration of this compound

A holistic academic exploration of this compound necessitates the integration of multidisciplinary approaches, combining expertise from various scientific domains. This paradigm shift, where different disciplines collaborate and synthesize knowledge, is recognized as a driver of significant breakthroughs ed.ac.ukresearchgate.netncsu.eduresearchgate.net. For this compound research, this could involve:

Computational Chemistry and Structural Biology: Employing molecular dynamics simulations and X-ray crystallography or cryo-electron microscopy to visualize this compound's binding modes and conformational changes in its target proteins.

Biochemistry and Molecular Pharmacology: Conducting detailed enzymatic assays and binding studies to quantify this compound's affinity and functional impact on identified targets.

Cell Biology and Genomics: Utilizing advanced cell-based assays and omics technologies to map this compound's downstream effects on cellular pathways and gene expression.

Data Science and Bioinformatics: Applying sophisticated analytical tools and AI to integrate and interpret the vast datasets generated from these diverse methodologies, identifying overarching trends and predictive models for this compound's behavior pluto.im.

This integrated approach ensures a comprehensive understanding, moving from molecular interactions to cellular functions and potential physiological outcomes.

Compound List

this compound

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Taglutimide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves multi-step organic reactions, such as condensation of substituted benzaldehyde derivatives with hydantoin precursors under acidic catalysis. Key parameters include temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and purification via recrystallization. Yield optimization requires monitoring reaction kinetics using HPLC or TLC . For reproducibility, document catalyst concentrations and solvent ratios meticulously, adhering to guidelines for experimental reporting in organic chemistry .

Q. What in vitro assays are commonly used to assess this compound’s efficacy in target enzyme inhibition?

  • Methodological Answer : Standard assays include fluorescence-based enzymatic activity tests (e.g., fluorogenic substrate cleavage assays) and radioligand binding studies. Use recombinant enzymes (e.g., CYP450 isoforms) to measure IC50 values. Normalize data against positive controls (e.g., known inhibitors) and validate results across triplicate runs to minimize inter-assay variability .

Q. What is the primary mechanism of action of this compound, and how is it validated experimentally?

  • Methodological Answer : Mechanistic studies often employ molecular docking simulations followed by in vitro validation. For example, competitive inhibition can be confirmed via Lineweaver-Burk plots. Use CRISPR-edited cell lines to knock out target receptors and observe rescue effects, ensuring specificity .

Advanced Research Questions

Q. How can researchers design a robust experimental protocol to evaluate this compound’s long-term metabolic effects in preclinical models?

  • Methodological Answer :

Population Selection : Use genetically diverse animal models (e.g., CD-1 mice) to account for metabolic variability.

Dosing Regimen : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals .

Endpoint Analysis : Combine LC-MS/MS for metabolite profiling with histopathological assessments of liver/kidney tissues.

Bias Mitigation : Randomize treatment groups and blind analysts to sample identities .

Q. How should contradictions in pharmacokinetic data for this compound across studies be systematically addressed?

  • Methodological Answer :

  • Scoping Review Framework : Map conflicting results using the Arksey and O’Malley framework . Categorize discrepancies by variables like species (rodent vs. primate), formulation (salt forms), or analytical methods (e.g., plasma vs. tissue sampling).
  • Meta-Regression : Statistically adjust for covariates (e.g., age, dose) using software like RevMan. Report heterogeneity metrics (I² statistic) to quantify inconsistency .

Q. What strategies ensure reproducibility in this compound’s preclinical studies, particularly in neuropharmacological assays?

  • Methodological Answer :

  • Standardized Protocols : Adopt ARRIVE guidelines for animal studies, detailing anesthesia, euthanasia, and behavioral test conditions .
  • Data Transparency : Share raw electrophysiology datasets (e.g., patch-clamp recordings) in public repositories like Zenodo, annotated with metadata on equipment settings .
  • Collaborative Validation : Replicate findings in independent labs using identical compound batches (verified via NMR/COSY) .

Data Contradiction and Analysis

Q. How can researchers reconcile divergent findings in this compound’s cytotoxicity profiles across cancer cell lines?

  • Methodological Answer :

  • Experimental Replication : Test cytotoxicity in ≥3 cell lines (e.g., HeLa, MCF-7, A549) under standardized conditions (e.g., 48-hour exposure, 10% FBS).
  • Confounding Factor Control : Account for genetic mutations (e.g., p53 status) and culture media variations. Use RNA-seq to identify differential gene expression linked to sensitivity .

Ethical and Methodological Considerations

Q. What ethical frameworks guide the design of clinical trials involving this compound in vulnerable populations?

  • Methodological Answer :

  • Informed Consent : Adapt consent forms for cognitively impaired participants using visual aids or surrogate decision-makers.
  • Risk-Benefit Analysis : Follow WHO guidelines to prioritize trials with minimal invasive procedures (e.g., blood draws over biopsies).
  • Data Safety Monitoring : Establish an independent board to review adverse events quarterly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.